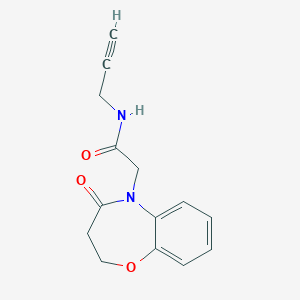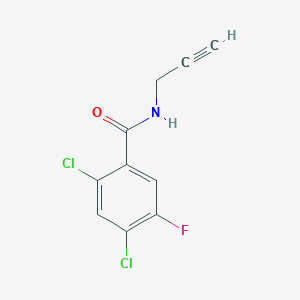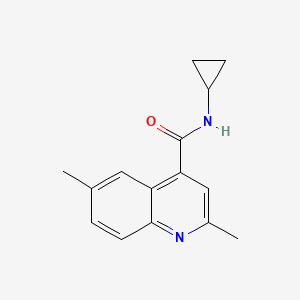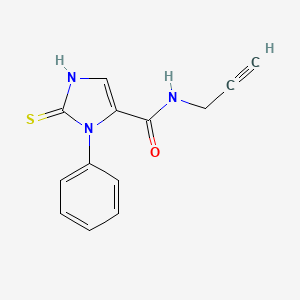
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-prop-2-ynylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-prop-2-ynylacetamide, commonly known as ODAA, is a synthetic compound with potential therapeutic applications. ODAA belongs to the benzoxazepine class of molecules and has been studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of ODAA is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors. ODAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. ODAA has also been found to bind to the GABA-A receptor, a receptor involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
ODAA has been shown to have several biochemical and physiological effects. In cancer, ODAA has been found to induce cell cycle arrest and apoptosis through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. In inflammation, ODAA has been shown to reduce the production of inflammatory cytokines and prostaglandins. In neurological disorders, ODAA has been found to enhance GABAergic neurotransmission, leading to anxiolytic and antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
ODAA has several advantages for lab experiments. It is a synthetic compound with high purity and yield, making it suitable for further research. ODAA has also been shown to have potential therapeutic applications in various diseases, making it an attractive target for drug development. However, ODAA has some limitations for lab experiments. The mechanism of action of ODAA is not fully understood, and further research is needed to elucidate its pharmacological properties. Additionally, the safety and toxicity of ODAA need to be evaluated before it can be used as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research of ODAA. First, further studies are needed to understand the mechanism of action of ODAA and its pharmacological properties. Second, the safety and toxicity of ODAA need to be evaluated to determine its potential as a therapeutic agent. Third, the potential therapeutic applications of ODAA in various diseases need to be explored further. Fourth, the development of ODAA derivatives with improved pharmacological properties should be investigated. Finally, the use of ODAA in combination with other drugs or therapies should be explored to enhance its therapeutic effects.
Conclusion
In conclusion, ODAA is a synthetic compound with potential therapeutic applications in various diseases. The synthesis method of ODAA has been optimized for high yield and purity, making it suitable for further research. ODAA has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anxiolytic and antidepressant effects. However, further research is needed to fully understand the mechanism of action of ODAA and its pharmacological properties. The future directions for the research of ODAA include the evaluation of its safety and toxicity, the exploration of its potential therapeutic applications, the development of ODAA derivatives, and the investigation of its use in combination with other drugs or therapies.
Synthesemethoden
ODAA can be synthesized through a multi-step process involving the reaction of 2-aminobenzoic acid with acetic anhydride, followed by cyclization with propargylamine and acylation with acetic anhydride. The final product is obtained after purification through column chromatography. The synthesis method of ODAA has been optimized for high yield and purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
ODAA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, ODAA has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common factor in many diseases, and ODAA has been found to have anti-inflammatory properties. In neurological disorders, ODAA has been studied for its potential use in the treatment of depression, anxiety, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-8-15-13(17)10-16-11-5-3-4-6-12(11)19-9-7-14(16)18/h1,3-6H,7-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHTYYWWFOOKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CN1C(=O)CCOC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-prop-2-ynylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(benzylmethylamino)propyl]-3-chlorobenzamide](/img/structure/B7466000.png)
![1-(4-methoxyphenyl)-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466001.png)

![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7466036.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![N-(4-hydroxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7466050.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)

![N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7466097.png)